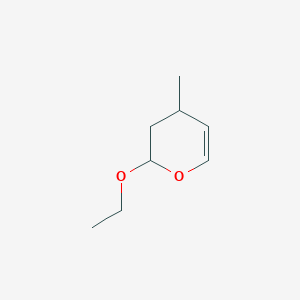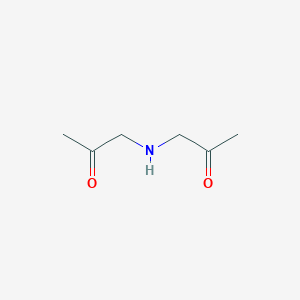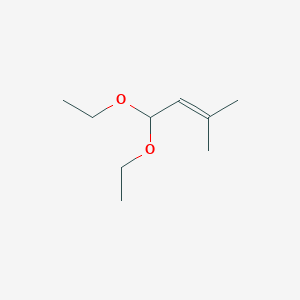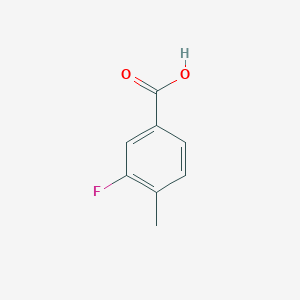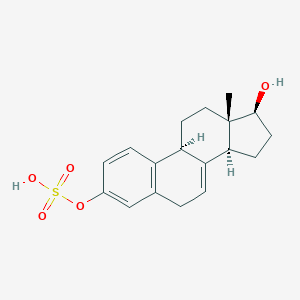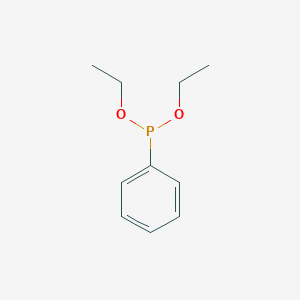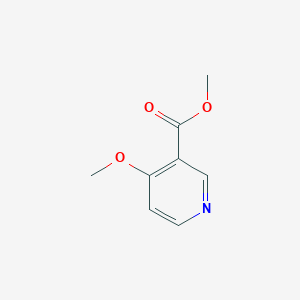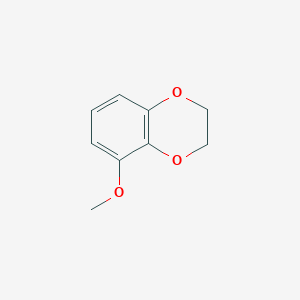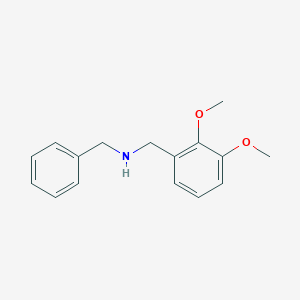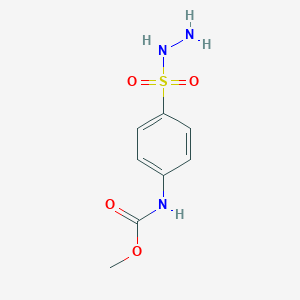
4-Hydrazinosulphonylphenylcarbanoic acid methanol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinosulphonylphenylcarbanoic acid methanol ester is an organic compound with the molecular formula C8H9NO5S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a methoxycarbonylamino group and a hydrazide group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide typically involves the reaction of benzenesulfonic acid derivatives with appropriate reagents to introduce the methoxycarbonylamino and hydrazide groups. One common method involves the reaction of benzenesulfonyl chloride with methoxycarbonylamine to form the intermediate compound, which is then treated with hydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methoxycarbonylamino group to other functional groups.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group and hydrazide group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-amino-: This compound has an amino group instead of the methoxycarbonylamino and hydrazide groups.
Benzenesulfonic acid, 4-hydroxy-: This compound has a hydroxy group in place of the methoxycarbonylamino and hydrazide groups.
Uniqueness
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide is unique due to the presence of both the methoxycarbonylamino and hydrazide groups, which confer specific chemical properties and reactivity. These functional groups make it suitable for a wide range of chemical reactions and applications that similar compounds may not be able to perform.
Properties
CAS No. |
1879-26-1 |
|---|---|
Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) |
InChI Key |
VCGUPTZENRKNQV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


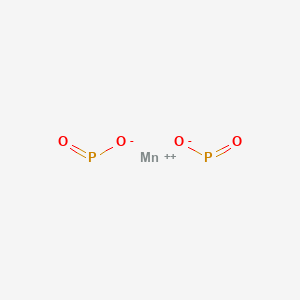
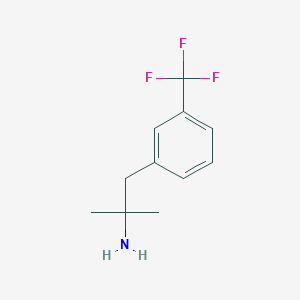
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)
